Thalidomide-O-acetamido-PEG3-C2-azide
Description
Thalidomide-O-acetamido-PEG3-C2-azide is a bifunctional compound designed for targeted protein degradation, particularly in PROTAC (Proteolysis-Targeting Chimeras) applications. Its structure integrates four critical components:
- Thalidomide moiety: Binds to cereblon (CRBN), an E3 ubiquitin ligase, enabling recruitment of ubiquitin machinery to degrade target proteins .
- Acetamido group: Enhances metabolic stability compared to non-acetylated amide linkers .
- PEG3 chain: A triethylene glycol spacer improving water solubility and biocompatibility while maintaining flexibility .
- C2-azide: A terminal azide group enabling click chemistry conjugation (e.g., with alkynes) for modular drug design .
Molecular Formula: Estimated as C₂₁H₂₄N₆O₈ (extrapolated from PEG2 analog in ).
Key Applications: PROTAC synthesis, bioconjugation in drug delivery, and biochemical probes .
Properties
Molecular Formula |
C23H28N6O9 |
|---|---|
Molecular Weight |
532.5 g/mol |
IUPAC Name |
N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide |
InChI |
InChI=1S/C23H28N6O9/c24-28-26-7-9-36-11-13-37-12-10-35-8-6-25-19(31)14-38-17-3-1-2-15-20(17)23(34)29(22(15)33)16-4-5-18(30)27-21(16)32/h1-3,16H,4-14H2,(H,25,31)(H,27,30,32) |
InChI Key |
LPOYGZDPGIZIFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-acetamido-PEG3-C2-azide involves several steps:
Thalidomide Derivatization: Thalidomide is first modified to introduce an acetamido group.
PEG Linker Attachment: A PEG3 linker is then attached to the modified thalidomide.
Azide Introduction: Finally, an azide group is introduced at the terminal end of the PEG linker.
The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting the reactions in large reactors.
Purification: Using techniques such as chromatography to purify the final product.
Quality Control: Ensuring the product meets the required purity and quality standards.
Chemical Reactions Analysis
Types of Reactions
Thalidomide-O-acetamido-PEG3-C2-azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like triphenylphosphine.
Common Reagents and Conditions
Substitution Reactions: Copper(I) catalysts are commonly used in click chemistry reactions.
Reduction Reactions: Triphenylphosphine and water are used to reduce the azide group to an amine.
Major Products
Triazoles: Formed from click chemistry reactions.
Scientific Research Applications
Thalidomide-O-acetamido-PEG3-C2-azide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies to understand protein-protein interactions and cellular pathways.
Medicine: Investigated for its potential in developing new therapeutic agents for diseases such as cancer.
Industry: Utilized in the development of novel drug delivery systems and bioconjugation techniques.
Mechanism of Action
Thalidomide-O-acetamido-PEG3-C2-azide exerts its effects through the following mechanisms:
Cereblon Binding: The thalidomide-based cereblon ligand binds to the cereblon protein, a component of the E3 ubiquitin ligase complex.
Protein Degradation: The compound facilitates the recruitment of target proteins to the E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome.
Comparison with Similar Compounds
Impact of PEG Length
- PEG3 vs. PEG2 : The PEG3 variant (target compound) offers superior solubility and biocompatibility compared to PEG2 analogs (e.g., 488.46 Da in ) due to increased ethylene oxide units, enhancing pharmacokinetics . However, PEG2 derivatives may exhibit better cell permeability due to lower molecular weight .
- PEG3 vs. PEG4 : PEG4 analogs () prolong systemic circulation but risk reduced target engagement efficiency due to excessive hydrophilicity .
Role of Spacer and Functional Groups
- C2 Spacer : The C2 spacer in this compound provides optimal distance between the thalidomide and azide groups, ensuring efficient CRBN binding and click chemistry reactivity .
- Acetamido vs. Amido: Acetamido groups (acetylated amines) in the target compound enhance metabolic stability compared to non-acetylated amide linkers (e.g., Thalidomide-O-amido-PEG3-azide in ), which may undergo premature hydrolysis .
Azide Reactivity and Conjugation
All compounds feature terminal azides for bioorthogonal conjugation. However, solubility differences (e.g., PEG3 vs. C6-azide in ) dictate their utility in aqueous vs. lipid-rich environments .
Research Findings and Practical Considerations
- Solubility : PEG3 and PEG4 variants dissolve readily in aqueous buffers, making them ideal for in vivo studies, while C6-azide derivatives require organic solvents .
- Stability : Acetamido-containing compounds exhibit longer half-lives in physiological conditions compared to amido-linked analogs .
- Storage : Most derivatives require refrigeration (2–8°C) and protection from light to prevent azide degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
